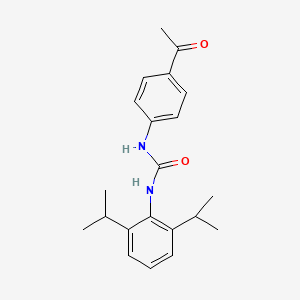
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline, also known as PD98059, is a synthetic compound that has been extensively used in scientific research as a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival, and is often dysregulated in several diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline inhibits the activity of MEK by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets, including extracellular signal-regulated kinase (ERK). This leads to the inhibition of downstream signaling events, resulting in the modulation of various cellular processes.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate cell differentiation and survival. This compound has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline is a potent and selective inhibitor of the MAPK pathway, which makes it an ideal tool for investigating the role of this pathway in various cellular processes and diseases. However, it should be noted that this compound has limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound has been shown to exhibit off-target effects in some experimental systems, which can complicate the interpretation of results.
Zukünftige Richtungen
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been extensively used in scientific research, and its potential for therapeutic applications has been explored in various diseases, including cancer and cardiovascular diseases. Future research should focus on developing more potent and selective inhibitors of the MAPK pathway, which can overcome the limitations of this compound. Moreover, the role of the MAPK pathway in various diseases, including neurological disorders, should be further investigated to identify novel therapeutic targets. Finally, the use of this compound in combination with other inhibitors or chemotherapeutic agents should be explored to enhance its therapeutic efficacy.
Synthesemethoden
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline can be synthesized by a multistep process involving the reaction of 2-chloro-6-methyl-4-(4-morpholinylcarbonyl)quinoline with 2-pyridinecarboxaldehyde in the presence of a base, followed by a series of purification steps. The final product is a white to off-white crystalline powder, which can be dissolved in dimethyl sulfoxide (DMSO) or ethanol for use in experiments.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-(4-morpholinylcarbonyl)-2-(2-pyridinyl)quinoline has been extensively used in scientific research as a tool to investigate the role of the MAPK pathway in various cellular processes and diseases. It has been shown to inhibit the activity of MAPK kinase (MEK), a key mediator of the MAPK pathway, and hence, can block downstream signaling events. This compound has been used to study the role of the MAPK pathway in cancer, cardiovascular diseases, and neurological disorders, among others.
Eigenschaften
IUPAC Name |
(6-methyl-2-pyridin-2-ylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-5-6-17-15(12-14)16(20(24)23-8-10-25-11-9-23)13-19(22-17)18-4-2-3-7-21-18/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERKSZXQVWXWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
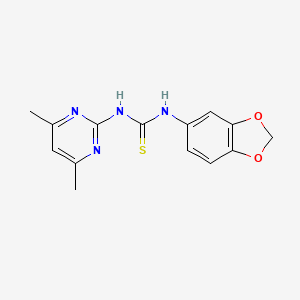

![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B5750636.png)
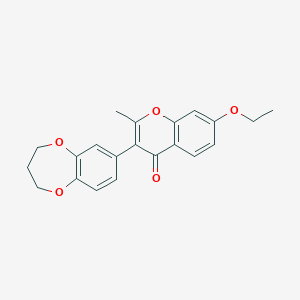
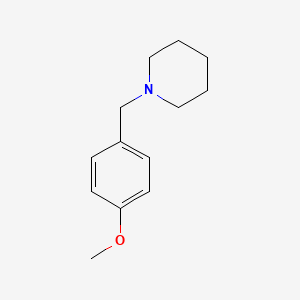
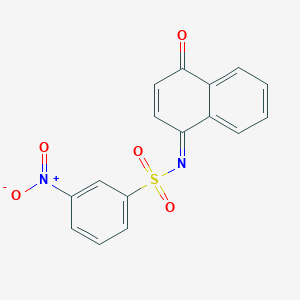

![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5750650.png)


![7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5750667.png)
![N-[4-(diethylamino)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5750674.png)
![1-(5-methyl-2-furoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5750682.png)
